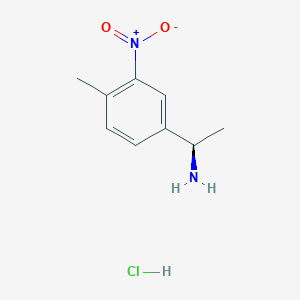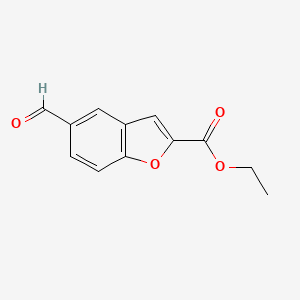
Ethyl 5-formyl-1-benzofuran-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-formyl-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of an ethyl ester group at the 2-position, a formyl group at the 5-position, and a benzofuran core
Wirkmechanismus
Target of Action
Ethyl 5-formyl-1-benzofuran-2-carboxylate is a type of benzofuran derivative . Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells . .
Mode of Action
Some substituted benzofurans have been found to exhibit dramatic anticancer activities
Biochemical Pathways
They may affect multiple pathways related to cell growth and proliferation, particularly in cancer cells .
Result of Action
Some benzofuran derivatives have been shown to inhibit cell growth in various types of cancer cells .
Biochemische Analyse
Biochemical Properties
For instance, some benzofuran compounds have shown significant inhibitory effects on Src kinase .
Cellular Effects
Benzofuran compounds have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Esterification: The ethyl ester group can be introduced through esterification reactions involving ethanol and carboxylic acid derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-formyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzofuran core can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3 and H2SO4), Halogenating agents (Br2, Cl2)
Major Products
Oxidation: Ethyl 5-carboxy-1-benzofuran-2-carboxylate
Reduction: Ethyl 5-hydroxymethyl-1-benzofuran-2-carboxylate
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
Ethyl 5-formyl-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-amino-1-benzofuran-2-carboxylate
- Ethyl 5-bromobenzofuran-2-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
Uniqueness
Ethyl 5-formyl-1-benzofuran-2-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its amino, bromo, or nitro analogs. The formyl group allows for specific chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, which are not possible with the other substituents. This versatility makes it a valuable intermediate in synthetic chemistry and a useful tool in various research applications.
Eigenschaften
IUPAC Name |
ethyl 5-formyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11-6-9-5-8(7-13)3-4-10(9)16-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIWMMIIJOHZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)
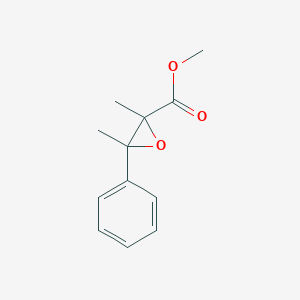
![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)
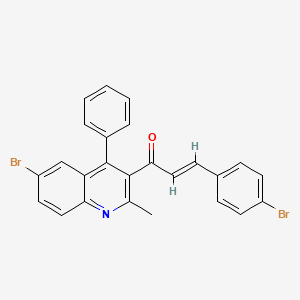


![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)

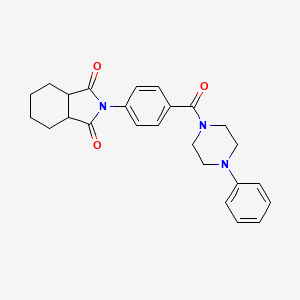
![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)
![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2768220.png)
